N-Dodecyl-D25-amine
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Overview
Description
N-Dodecyl-D25-amine is a deuterated analogue of dodecylamine, a primary amine with a 12-carbon chain. This compound is isotopically labeled with deuterium, making it useful in various research applications . Its molecular formula is C12D25H2N, and it has a molecular weight of 210.504 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-D25-amine typically involves the deuteration of dodecylamine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions . The reaction is usually carried out in a deuterated solvent to ensure maximum incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-D25-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed
Oxidation: Dodecylamine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-Dodecyl-D25-amine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Used in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the production of surfactants and detergents due to its excellent emulsifying and foaming properties
Mechanism of Action
The mechanism of action of N-Dodecyl-D25-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it an ideal tracer in various studies .
Comparison with Similar Compounds
Similar Compounds
Dodecylamine: The non-deuterated analogue of N-Dodecyl-D25-amine.
Dodecyldimethylamine: A tertiary amine with similar hydrophobic properties.
Dodecylamine oxide: An oxidized form of dodecylamine
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This isotopic labeling distinguishes it from other similar compounds and makes it invaluable in scientific studies .
Properties
Molecular Formula |
C12H27N |
---|---|
Molecular Weight |
210.50 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecan-1-amine |
InChI |
InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
JRBPAEWTRLWTQC-VVZIYBSUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Canonical SMILES |
CCCCCCCCCCCCN |
Origin of Product |
United States |
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